molecular formula C20H19N3O2S B12210709 2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide

2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide

Cat. No.: B12210709
M. Wt: 365.5 g/mol
InChI Key: CULSAAANTMTVNI-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a morpholine ring, a thiazole ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiazole with benzoyl chloride to form N-benzoyl-2-aminothiazole. This intermediate is then reacted with morpholine and phenyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)-N,4-diphenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring enhances solubility, while the thiazole and phenyl groups contribute to its stability and interaction with biological targets .

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-morpholin-4-yl-N,4-diphenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H19N3O2S/c24-19(21-16-9-5-2-6-10-16)18-17(15-7-3-1-4-8-15)22-20(26-18)23-11-13-25-14-12-23/h1-10H,11-14H2,(H,21,24)

InChI Key

CULSAAANTMTVNI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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